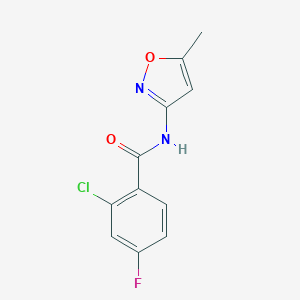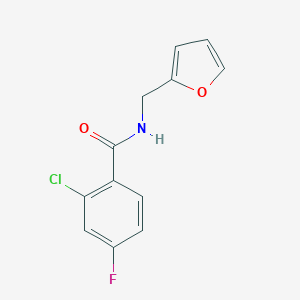
N-(2,5-dimethylphenyl)-3-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethylphenyl)-3-(trifluoromethyl)benzenesulfonamide, commonly known as DMTBS, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of sulfonamide compounds and has been used in various studies due to its unique properties.
Wirkmechanismus
DMTBS inhibits the activity of CA IX by binding to the active site of the enzyme. This results in a decrease in the production of bicarbonate ions, which are essential for maintaining the pH balance in cancer cells. The decrease in bicarbonate ions leads to an increase in acidity, which can inhibit tumor growth and metastasis.
Biochemical and physiological effects:
DMTBS has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth and metastasis of cancer cells in vitro and in vivo. In addition, DMTBS has been shown to induce apoptosis, or programmed cell death, in cancer cells. DMTBS has also been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DMTBS has several advantages for use in lab experiments. It is a potent and selective inhibitor of CA IX, making it a useful tool for studying the role of this enzyme in cancer. DMTBS is also fluorescent, making it useful for imaging of hypoxic regions in tumors. However, DMTBS has some limitations for use in lab experiments. It is a toxic compound and must be handled with care. In addition, DMTBS has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on DMTBS. One area of interest is the development of DMTBS analogs with improved properties, such as increased solubility and decreased toxicity. Another area of interest is the use of DMTBS in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, DMTBS may have potential applications in the treatment of other diseases, such as inflammatory diseases and neurological disorders.
Conclusion:
DMTBS is a unique chemical compound that has gained significant attention in the field of scientific research. It has been found to be a potent inhibitor of CA IX, an enzyme that is overexpressed in many cancer cells. DMTBS has also been used as a tool to study the role of CA IX in tumor growth and metastasis. In addition, DMTBS has been used as a fluorescent probe for imaging of hypoxic regions in tumors. While DMTBS has some limitations for use in lab experiments, it has several advantages and holds promise for future research.
Synthesemethoden
The synthesis of DMTBS involves the reaction of 2,5-dimethylphenylamine with trifluoromethylbenzenesulfonyl chloride in the presence of a base. The reaction takes place in an organic solvent, such as dichloromethane or toluene, and requires careful control of reaction conditions to obtain the desired product in high yield and purity.
Wissenschaftliche Forschungsanwendungen
DMTBS has been used in various scientific studies due to its unique properties. It has been found to be a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many cancer cells. DMTBS has also been used as a tool to study the role of CA IX in tumor growth and metastasis. In addition, DMTBS has been used as a fluorescent probe for imaging of hypoxic regions in tumors.
Eigenschaften
Molekularformel |
C15H14F3NO2S |
|---|---|
Molekulargewicht |
329.3 g/mol |
IUPAC-Name |
N-(2,5-dimethylphenyl)-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H14F3NO2S/c1-10-6-7-11(2)14(8-10)19-22(20,21)13-5-3-4-12(9-13)15(16,17)18/h3-9,19H,1-2H3 |
InChI-Schlüssel |
QWDZOYRPQRMRTK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-chloro-N-[4-(dimethylamino)phenyl]-4-fluorobenzamide](/img/structure/B263024.png)





![4-cyano-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B263051.png)
![2,4-dichloro-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263056.png)

![N-[4-(benzyloxy)phenyl]-3-methylbenzenesulfonamide](/img/structure/B263059.png)
![2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B263061.png)